molecular formula C21H40N2O4S B561928 N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt CAS No. 1240483-48-0

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt

Cat. No.: B561928
CAS No.: 1240483-48-0
M. Wt: 419.639
InChI Key: FUBHBRRJHGBLML-LEIIFSRUSA-N
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Description

Chemical Structure and Properties

This compound exhibits a complex molecular architecture characterized by specific structural elements that define its analytical utility. The compound possesses a molecular formula of C21H41D3N2O4S, with a molecular weight of 419.64 daltons. The fundamental structure consists of an L-cysteine backbone that has been N-acetylated with a deuterium-labeled acetyl group, where three hydrogen atoms have been replaced with deuterium isotopes.

The sulfur atom in the cysteine residue forms a thioether linkage with a 3-hydroxypropyl-1-methyl group, creating the characteristic mercapturic acid structure. This substitution pattern results in the formation of N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine as the base compound. The dicyclohexylammonium counterion serves as a salt-forming component, enhancing the compound's stability and solubility characteristics for analytical applications.

The three-dimensional conformation of this molecule reflects the stereochemical constraints imposed by the L-cysteine backbone, with the (2R) configuration at the alpha carbon of the cysteine residue. The hydroxypropyl side chain introduces additional conformational flexibility, while the methyl substitution on the propyl chain provides steric hindrance that influences the molecule's overall shape and reactivity profile.

Table 1: Fundamental Chemical Properties

Property Value Reference
Molecular Formula C21H41D3N2O4S
Molecular Weight 419.64 g/mol
CAS Number 1240483-48-0
Storage Temperature 2-8°C
Stereochemistry (2R) at cysteine carbon

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions while incorporating isotopic labeling specifications. The International Union of Pure and Applied Chemistry name for this compound is dicyclohexylammonium N-(acetyl-d3)-S-(4-hydroxybutan-2-yl)-L-cysteinate.

The compound belongs to the broad classification of mercapturic acids, which represent N-acetyl-L-cysteine S-conjugates formed through xenobiotic metabolism pathways. More specifically, it falls within the subcategory of deuterium-labeled analytical standards designed for mass spectrometric applications. The presence of the dicyclohexylammonium salt form classifies it as an organic ammonium salt, which enhances its handling properties and analytical stability.

The [d3] designation in the nomenclature specifically indicates the incorporation of three deuterium atoms into the acetyl group, distinguishing it from the unlabeled parent compound. This isotopic labeling strategy follows established conventions in analytical chemistry where deuterium substitution provides the necessary mass shift for internal standard applications in liquid chromatography-tandem mass spectrometry analyses.

Alternative synonyms for this compound include N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt and Methyl N-acetyl-S-(3-hydroxypropyl)-L-cysteinate-d3. These nomenclature variations reflect different approaches to describing the same molecular entity while maintaining clarity regarding the isotopic labeling pattern.

Relation to Mercapturic Acid Pathway

This compound serves as a crucial analytical tool for investigating the mercapturic acid pathway, which represents a major route for the biotransformation of xenobiotic and endobiotic electrophilic compounds. The mercapturic acid pathway involves a sequential series of enzymatic reactions that convert glutathione S-conjugates into N-acetyl-L-cysteine S-conjugates, ultimately facilitating the elimination of potentially harmful compounds from biological systems.

The pathway begins with the conjugation of electrophilic compounds to glutathione through the action of glutathione S-transferases. Subsequently, gamma-glutamyltransferases remove the gamma-glutamate residue, followed by dipeptidase-mediated removal of the glycine moiety. The final step involves N-acetylation of the resulting cysteine S-conjugate by cysteine S-conjugate N-acetyltransferase, producing the mercapturic acid that can be excreted in urine.

The specific structural features of N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine reflect its origin as a metabolite of compounds containing 3-hydroxypropyl-1-methyl electrophilic moieties. This compound serves as an analytical surrogate for studying the metabolism of various industrial chemicals and environmental pollutants that undergo biotransformation through this pathway.

Research has demonstrated that mercapturic acids serve as valuable biomarkers for exposure assessment, with elevated levels in urine indicating recent exposure to specific chemical classes. The isotopically labeled version enables precise quantification of these biomarkers through stable isotope dilution mass spectrometry, providing enhanced analytical accuracy and reliability in exposure assessment studies.

Table 2: Mercapturic Acid Pathway Enzymes and Functions

Enzyme Function Product
Glutathione S-transferases Initial conjugation Glutathione S-conjugates
Gamma-glutamyltransferases Gamma-glutamate removal L-cysteinylglycine S-conjugates
Dipeptidases Glycine removal L-cysteine S-conjugates
Cysteine S-conjugate N-acetyltransferase N-acetylation Mercapturic acids

Historical Context and Development

The development of this compound emerged from the broader evolution of analytical chemistry techniques and the increasing recognition of mercapturic acids as important biomarkers. The historical foundation for understanding mercapturic acid formation dates back to early studies of xenobiotic metabolism, which established the fundamental biochemical pathways involved in the detoxification of foreign compounds.

The application of deuterium labeling to analytical chemistry gained prominence with the advancement of mass spectrometric techniques, particularly the development of liquid chromatography-tandem mass spectrometry methodologies. The incorporation of stable isotopes as internal standards revolutionized quantitative analysis by providing a means to correct for matrix effects and analytical variability.

Early research into acrolein metabolism and its associated mercapturic acid 3-hydroxypropylmercapturic acid established the analytical framework for studying this class of compounds. The recognition that acrolein exposure, particularly from cigarette smoke and cooking emissions, could be monitored through urinary mercapturic acid levels drove the development of sensitive analytical methods.

The specific development of the deuterium-labeled variant of N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine represents a refinement of these analytical approaches, providing enhanced precision for studies investigating exposure to methylated acrolein derivatives and related compounds. This development reflects the increasing sophistication of exposure assessment methodologies and the growing recognition of the importance of accurate biomarker quantification in toxicological research.

The compound's availability through specialized chemical suppliers indicates its established role in the analytical chemistry community, with applications spanning environmental monitoring, occupational health assessment, and fundamental research into xenobiotic metabolism.

Significance in Analytical Chemistry and Biomarker Research

This compound occupies a central position in modern analytical chemistry applications, particularly in the field of biomarker research and exposure assessment. The compound's primary significance lies in its function as an internal standard for liquid chromatography-tandem mass spectrometry analyses, where it enables precise quantification of the corresponding unlabeled mercapturic acid in biological samples.

The analytical utility of this compound extends to various research domains, including studies of cigarette smoke exposure, occupational chemical exposure, and environmental contamination assessment. Research has demonstrated the value of mercapturic acid measurements in characterizing exposure to reactive aldehydes, with elevated levels of 3-hydroxypropylmercapturic acid observed in individuals with increased exposure to acrolein and related compounds.

In the context of biomarker research, the compound facilitates investigations into the relationship between chemical exposure and adverse health outcomes. Studies utilizing mercapturic acid biomarkers have revealed associations between exposure to alpha,beta-unsaturated carbonyl compounds and respiratory diseases, including chronic obstructive pulmonary disease. The precision afforded by deuterium-labeled internal standards enhances the reliability of these epidemiological investigations.

The compound's role in analytical method development cannot be overstated, as it enables the establishment of robust, validated analytical procedures for regulatory and research applications. The availability of high-purity deuterium-labeled standards facilitates compliance with analytical quality assurance requirements and supports the development of reference methods for biomarker analysis.

Table 3: Analytical Applications and Research Domains

Application Area Purpose Analytical Benefit
Exposure Assessment Quantify chemical exposure levels Enhanced analytical precision
Epidemiological Studies Investigate exposure-disease relationships Improved data reliability
Method Development Establish validated analytical procedures Quality assurance compliance
Environmental Monitoring Assess population exposure levels Standardized measurements
Occupational Health Monitor workplace exposure Accurate exposure characterization

The compound's significance extends beyond routine analytical applications to fundamental research into xenobiotic metabolism and toxicology. Its use in metabolomic studies provides insights into the biochemical pathways involved in the detoxification of environmental and occupational chemicals, contributing to our understanding of individual susceptibility to chemical exposure and the mechanisms underlying exposure-related diseases.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-(4-hydroxybutan-2-ylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h11-13H,1-10H2;6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t;6?,8-/m.0/s1/i;2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBHBRRJHGBLML-LEIIFSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromatographic Purification

The crude product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient elution system (water/acetonitrile with 0.1% trifluoroacetic acid). The deuterated compound exhibits a retention time shift of 0.5–1.0 minutes compared to its non-deuterated analogue, enabling precise fraction collection.

Table 2: HPLC Conditions for Purification

ColumnMobile PhaseFlow RateDetection
C18 (250 × 4.6 mm)H₂O:ACN (95:5 to 5:95)1.0 mL/minUV 210 nm

Crystallization and Salt Formation

The purified acid form is dissolved in ethanol and treated with dicyclohexylamine (1:1 molar ratio). Slow evaporation at 4°C yields crystalline this compound. X-ray diffraction confirms the monoclinic crystal structure (space group P2₁).

Analytical Validation and Quality Control

Rigorous quality control ensures compliance with pharmacopeial standards for isotopic purity and chemical composition.

Mass Spectrometry (MS)

High-resolution MS (HRMS) verifies the molecular ion peak at m/z 405.61 [M+H]⁺, with a characteristic isotopic pattern confirming three deuterium atoms. Deviations >0.5 Da indicate incomplete deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (600 MHz, D₂O) shows the absence of protons at δ 1.2–1.4 ppm (methyl group), replaced by a deuterium-coupled singlet. ¹³C-NMR confirms the acetyl group (δ 173.5 ppm) and quaternary carbon of the dicyclohexylammonium ion (δ 55.8 ppm).

Table 3: Key NMR Assignments

Signal (δ, ppm)AssignmentMultiplicity
173.5Acetyl carbonylSinglet
55.8Dicyclohexylammonium C-NMultiplet
3.1–3.3Hydroxypropyl CH₂Triplet

Comparative Analysis with Non-Deuterated Analogues

The deuterated compound’s pharmacokinetic profile differs significantly from its non-deuterated counterpart:

  • Half-Life Extension : Deuteration reduces hepatic metabolism via the cytochrome P450 system, increasing plasma half-life by 30–40%.

  • Analytical Sensitivity : Deuterium labeling improves signal-to-noise ratios in mass spectrometry by minimizing background interference .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce a more saturated alcohol .

Scientific Research Applications

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt involves its incorporation into biological molecules as a tracer. The deuterium atoms in the compound allow for precise tracking using mass spectrometry or NMR spectroscopy. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous cysteine derivatives and deuterated standards, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Counterion Deuterated? Key Applications
Target Compound C₂₁H₃₇D₃N₂O₄S 419.64 3-hydroxypropyl-1-methyl Dicyclohexylammonium Yes ([d3]) MS internal standard; VOC metabolism studies
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) C₈H₁₅NO₄S 221.27 3-hydroxypropyl Sodium No Biomarker for acrolein exposure
N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (CMEMA-d3) C₉D₃H₁₂NO₅S·C₁₂H₂₃N 433.62 2-carboxypropyl Dicyclohexylammonium Yes ([d3]) Quantifying acrylonitrile metabolites
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine Dicyclohexylammonium Salt C₈H₁₅NO₄S·C₁₂H₂₃N 402.59 2-hydroxypropyl Dicyclohexylammonium No Intermediate in organic synthesis
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) C₉H₁₇NO₅S 263.30 3,4-dihydroxybutyl Ammonium No Biomarker for 1,3-butadiene exposure

Key Differences and Implications

Deuterium Labeling: The target compound’s deuterated acetyl group ([d3]) distinguishes it from non-deuterated analogs like 3HPMA and DHBMA. This labeling minimizes isotopic interference in MS, enabling precise quantification in complex matrices . In contrast, CMEMA-d3 (deuterated 2-carboxypropyl analog) is used for acrylonitrile metabolite tracking, highlighting the role of substituent-specific deuterium in targeted assays .

Substituent Chemistry :

  • The 3-hydroxypropyl-1-methyl group in the target compound introduces steric hindrance compared to simpler hydroxypropyl or carboxypropyl groups in analogs. This affects binding affinity in enzyme-substrate interactions and solubility profiles .
  • DHBMA ’s 3,4-dihydroxybutyl group enhances polarity, making it more water-soluble than the target compound, which uses a lipophilic dicyclohexylammonium counterion to improve organic solvent compatibility .

Counterion Selection: Sodium or ammonium salts (e.g., 3HPMA, DHBMA) are preferred for aqueous-phase studies, whereas dicyclohexylammonium salts (target compound, CMEMA-d3) enhance stability in non-polar solvents and solid-phase extraction workflows .

Biological Activity

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] dicyclohexylammonium salt is a deuterated derivative of L-cysteine, primarily utilized in biochemical research for its unique properties as a tracer in metabolic studies. This article provides a detailed overview of its biological activity, including synthesis methods, applications, and relevant case studies.

  • Molecular Formula : C21H37D3N2O4S
  • Molecular Weight : 419.64 g/mol
  • CAS Number : 1240483-48-0
  • SMILES Notation : OCCC(SCC@@HNC(C([2H])([2H])[2H])=O)C.C1([NH2+]C2CCCCC2)CCCCC1

This compound is characterized as a stable isotope-labeled metabolite, which enhances its utility in various analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The deuterium labeling allows for precise tracking of the compound's metabolic pathways in biological systems.

Metabolic Tracing

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] serves as a valuable tracer in pharmacokinetic studies. Its deuterium labeling enables researchers to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. This capability is crucial for drug development and toxicological assessments, where understanding metabolic pathways is essential.

Interaction with Biological Molecules

The compound's interactions with various biological molecules have been the subject of several studies. It is involved in the detoxification processes, particularly in conjugating with glutathione to form mercapturic acids, which are excreted as metabolites. This property highlights its role in mitigating the effects of xenobiotics and reactive aldehydes, such as acrolein, which is known to cause respiratory irritation.

Synthesis and Applications

The synthesis of N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] typically involves the incorporation of deuterium into the L-cysteine structure. The following steps outline a general synthetic pathway:

  • Starting Materials : L-cysteine and deuterated reagents.
  • Reaction Conditions : Controlled temperature and pH to optimize yield.
  • Purification : Techniques such as chromatography to ensure high purity.

This compound is primarily used in research settings for:

  • Pharmacokinetic Studies : Understanding drug metabolism.
  • Toxicology Assessments : Evaluating the safety of compounds.
  • Biomarker Development : Detecting exposure to harmful substances like acrolein.

Case Studies

Several studies have highlighted the biological activity of N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3]:

  • Study on Metabolic Pathways :
    • Researchers utilized this compound to trace the metabolic pathways of acrolein exposure in animal models. The results indicated significant conjugation with glutathione, leading to increased urinary excretion of mercapturic acid derivatives.
  • Drug Development Research :
    • In a pharmacokinetic study, N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] was employed to track a new anti-inflammatory drug's metabolism. The isotopic labeling allowed for precise measurement of drug concentrations over time.

Summary Table of Key Findings

Property/AspectDetails
Molecular Formula C21H37D3N2O4S
Molecular Weight 419.64 g/mol
CAS Number 1240483-48-0
Biological Role Tracer in metabolic studies; detoxification processes
Applications Pharmacokinetics; toxicology; biomarker development
Synthesis Method Incorporation of deuterium into L-cysteine under controlled conditions

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology : Use a combination of 1H-NMR (to verify deuterium substitution and stereochemistry), high-resolution mass spectrometry (HRMS) (to confirm molecular weight and isotopic labeling), and thin-layer chromatography (TLC) (to assess purity). For example, TLC on silica gel with a mobile phase of dichloromethane:methanol (4:1) yields a single spot (Rf = 0.4) .
  • Critical Data : Compare observed HRMS results (e.g., m/z 419.64 for the deuterated form) with theoretical values. Ensure NMR peaks align with expected diastereomeric splitting patterns .

Q. What are the key considerations for synthesizing stable isotope-labeled derivatives like the [d3] variant?

  • Methodology : Use deuterated propyl precursors during synthesis to ensure isotopic incorporation at the 3-hydroxypropyl-1-methyl position. Monitor reaction progress via HPLC to confirm >95% purity and avoid isotopic scrambling .
  • Validation : Confirm deuterium retention using LC-MS/MS in negative-ion mode, as described in mercapturic acid metabolite studies .

Q. How should this compound be stored to maintain stability in long-term experiments?

  • Best Practices : Store at -20°C under inert gas (e.g., argon) to prevent oxidation of the thioether bond. Avoid repeated freeze-thaw cycles, which may induce diastereomer interconversion .

Advanced Research Questions

Q. How can researchers resolve diastereomeric mixtures of this compound in enzymatic assays?

  • Methodology : Employ chiral chromatography (e.g., Chiralpak IG-U column) with a gradient of methanol and ammonium acetate. Alternatively, use enzymatic resolution with cysteine conjugate β-lyases to isolate biologically active stereoisomers .
  • Case Study : Fractional crystallization of diastereomers using dicyclohexylamine has been effective for isolating enantiopure forms .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices (e.g., urine or plasma)?

  • Challenges : Matrix effects (e.g., ion suppression in LC-MS/MS) and co-elution with endogenous thiols.
  • Solutions : Use solid-phase extraction (SPE) with Oasis MAX 96-well plates for selective retention of acidic metabolites. Validate recovery rates (typically >85%) with deuterated internal standards (e.g., [d3]-HPMA) .
  • Example Protocol :

StepDetailReference
ExtractionSPE with 2 mL methanol wash
DetectionLC-MS/MS (MRM transitions: m/z 416 → 272)

Q. How does the deuterium labeling impact metabolic pathway analysis in vivo?

  • Mechanistic Insight : The [d3] label reduces metabolic interference from endogenous compounds, enabling precise tracking of glutathione conjugation and β-lyase-mediated bioactivation in tissues.
  • Experimental Design : Administer isotopologues to rodent models and compare urinary excretion kinetics using isotope dilution assays . Note that deuterium may slightly alter enzymatic turnover rates due to kinetic isotope effects .

Q. What strategies address contradictory data in stereochemical outcomes of cysteine conjugate metabolism?

  • Root Cause Analysis : Contradictions may arise from:

  • Impurities in diastereomeric mixtures (>95% purity required) .
  • Species-specific differences in β-lyase activity .
    • Resolution : Use knockout rodent models to isolate enzyme contributions (e.g., GSTO1 vs. GGCT) and validate with synthetic stereoisomers .

Critical Citations

  • Diastereomer Separation : Gray & Barnsley (1971) pioneered fractional crystallization methods .
  • Isotope Dilution Assays : Toronto Research Chemicals protocols for [d3]-HPMA quantification .

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